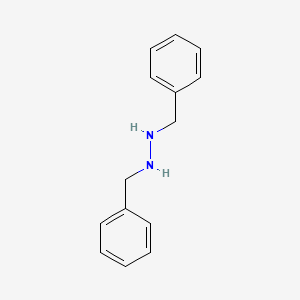

1,2-Dibenzylhydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dibenzylhydrazine, also known as Hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms . It is an important industrial chemical used in the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .

Molecular Structure Analysis

The molecular formula of 1,2-Dibenzylhydrazine is C14H16N2 . It consists of two benzene rings each attached to a nitrogen atom, with the nitrogen atoms linked together to form a hydrazine group.Chemical Reactions Analysis

The reactions of 1,2-dibenzylhydrazine with several aromatic aldehydes in refluxing toluene gave the benzaldehyde dibenzylhydrazones in high yield . It is suggested from labelling studies and from the failure to trap an azomethine imine in the reaction between dibenzylhydrazine and benzaldehyde that such intermediates are not involved in the formation of the hydrazones .Physical And Chemical Properties Analysis

1,2-Dibenzylhydrazine has a molecular weight of 212.29 g/mol . The predicted melting point is 46-47 °C and the predicted boiling point is 348.3±31.0 °C . The predicted density is 1.058±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions :

- 1,2-Dibenzylhydrazines can be oxidized to ω,ω'-azotoluenes using carbon tetrachloride, providing a nearly quantitative route to these compounds (Kano & Anselme, 2010).

- It reacts with aromatic aldehydes in toluene to yield benzaldehyde dibenzylhydrazones. These reactions are suggested to proceed via hydride transfer in the hydrazinocarbinol or the hydrazonium ion, rather than through azomethine imines (Anderson & Sharp, 1984).

Anticorrosive Properties :

- Studies on the corrosion inhibition properties of 1,2-dibenzylhydrazine derivatives for mild steel in acidic medium show that these compounds act as mixed-type inhibitors, with the ability to bind efficiently to metal surfaces (Bouoidina et al., 2018).

Pharmaceutical and Biological Research :

- Although some studies relate to pharmacological aspects, they provide insights into the broader biological activity of hydrazine derivatives. For instance, a study on N-(2,3,4-Trihydroxybenzyl)hydrazine, a related compound, shows it is a powerful inhibitor of aromatic amino acid decarboxylase, both in vitro and in vivo (Burkard, Gey, & Pletscher, 1964).

Material Science and Crystallography :

- Crystallographic studies of compounds such as (Z)-2-[(E)-2-benzylidenehydrazin-1-ylidene]-1,2-diphenylethanone provide insights into the molecular structure and interactions in these classes of compounds (Bouchama et al., 2015).

Reductive Metabolism Studies :

- Research into the reductive metabolism of N-nitrosodibenzylamine, a related compound, has identified the formation of bibenzyl through a 2-electron reduction process. This kind of study enhances understanding of the biotransformation and potential toxicity pathways of nitrosamines (Gal, Estin, & Moon, 1978).

Safety and Hazards

Propiedades

IUPAC Name |

1,2-dibenzylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNVARTZYHDDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)

![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)

![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)

![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)

![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2685726.png)